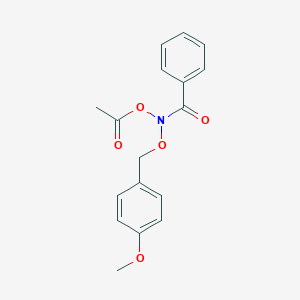

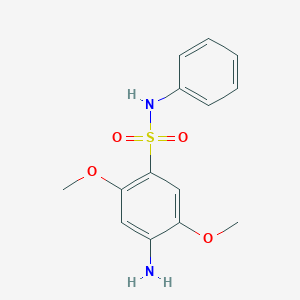

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide, also known as Triclosan, is a synthetic antimicrobial agent that has been widely used in various personal care and household products. Triclosan has been shown to have broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. In recent years, there has been growing concern over the potential environmental and health impacts of Triclosan, leading to its ban in some countries.

Mecanismo De Acción

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide exerts its antimicrobial activity by targeting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in fatty acid biosynthesis. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide binds to the active site of ENR and inhibits its activity, leading to a disruption of bacterial membrane integrity and cell death.

Biochemical and Physiological Effects:

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has been shown to have a number of biochemical and physiological effects on bacteria and other organisms. In addition to its antimicrobial activity, N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has been shown to affect bacterial membrane permeability, alter gene expression, and induce oxidative stress. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has also been shown to have endocrine-disrupting effects in some animal models, leading to concerns over its potential impact on human health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has several advantages as a tool for laboratory experiments. It has broad-spectrum antimicrobial activity, making it useful for studying a wide range of bacterial species. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide is also relatively stable and easy to work with, making it a convenient tool for researchers. However, there are also some limitations to the use of N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide in laboratory experiments. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide can be toxic to some organisms at high concentrations, and its effects on bacterial growth and physiology can vary depending on the experimental conditions.

Direcciones Futuras

There are several areas of future research that could be pursued in relation to N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide. One area of interest is the development of new antimicrobial agents that target the same or similar pathways as N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide, but with improved efficacy and reduced toxicity. Another area of interest is the study of N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide's impact on the environment and its potential for bioaccumulation and toxicity in non-target organisms. Finally, there is a need for further research on the potential health impacts of N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide exposure in humans, particularly with regard to its endocrine-disrupting effects.

Métodos De Síntesis

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenyl ether, which is then reacted with sodium methoxide to form 2-hydroxy-3,5-dichlorobenzyl methyl ether. This intermediate is then acetylated with acetic anhydride to form N-(Acetyloxy)-2-hydroxy-3,5-dichlorobenzyl methyl ether. Finally, this compound is reacted with 4-methoxyphenol in the presence of a base to form N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide.

Aplicaciones Científicas De Investigación

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has been widely used in scientific research as a tool to study bacterial growth and antimicrobial resistance. It has also been used as a preservative in various laboratory reagents and media. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has been shown to inhibit the growth of a wide range of bacteria, including some antibiotic-resistant strains, making it a valuable tool for studying bacterial pathogenesis and developing new antimicrobial agents.

Propiedades

Número CAS |

139259-91-9 |

|---|---|

Fórmula molecular |

C17H17NO5 |

Peso molecular |

315.32 g/mol |

Nombre IUPAC |

[benzoyl-[(4-methoxyphenyl)methoxy]amino] acetate |

InChI |

InChI=1S/C17H17NO5/c1-13(19)23-18(17(20)15-6-4-3-5-7-15)22-12-14-8-10-16(21-2)11-9-14/h3-11H,12H2,1-2H3 |

Clave InChI |

NATWBGBZPDMXFX-UHFFFAOYSA-N |

SMILES |

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)OC |

SMILES canónico |

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)OC |

Otros números CAS |

139259-91-9 |

Sinónimos |

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)